

# Head-to-Head Comparison of Pegtarazimod with Other MPO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Pegtarazimod** (RLS-0071) with other myeloperoxidase (MPO) inhibitors, focusing on their mechanism of action, preclinical and clinical data, and experimental protocols. Myeloperoxidase is a key enzyme in neutrophils that contributes to oxidative stress and inflammation, making it a critical target in various inflammatory and autoimmune diseases.

# **Executive Summary**

**Pegtarazimod** is a novel, dual-action anti-inflammatory peptide that inhibits both the complement system and myeloperoxidase.[1][2] This differentiates it from other MPO inhibitors like AZD4831 and Verdiperstat, which primarily target MPO activity. While direct head-to-head clinical trials are not yet available, this guide consolidates existing data to facilitate a comparative analysis of their performance and therapeutic potential.

#### **Mechanism of Action**

Myeloperoxidase, predominantly found in the azurophilic granules of neutrophils, catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species, which, while crucial for pathogen defense, can also cause significant tissue damage in inflammatory conditions. MPO inhibitors aim to mitigate this damage by blocking the enzymatic activity of MPO.



**Pegtarazimod** exhibits a unique dual-targeting mechanism. It inhibits the classical and lectin pathways of the complement system and also targets MPO activity, thereby reducing the formation of neutrophil extracellular traps (NETs) and the generation of reactive oxygen species.[1][2] AZD4831 is an irreversible inhibitor of MPO, while Verdiperstat is also an irreversible and selective MPO inhibitor.

# **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Pegtarazimod**, AZD4831, and Verdiperstat, focusing on their MPO inhibitory activity and clinical trial outcomes.

Table 1: In Vitro MPO Inhibition

| Compound                | IC50 (MPO Inhibition)      | Notes                                                                                   |
|-------------------------|----------------------------|-----------------------------------------------------------------------------------------|
| Pegtarazimod (RLS-0071) | Not yet publicly disclosed | Preclinical studies have demonstrated significant reduction of MPO activity in vivo.[3] |
| AZD4831                 | 1.5 nM[4]                  | _                                                                                       |
| Verdiperstat            | 630 nM[5]                  |                                                                                         |

Table 2: Clinical Trial Overview



| Compound                    | Indication(s)                                                                               | Phase                             | Key Findings                                                                                                                                                                                         |
|-----------------------------|---------------------------------------------------------------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pegtarazimod (RLS-<br>0071) | Acute Graft-versus-<br>Host Disease<br>(aGvHD), Hypoxic<br>Ischemic<br>Encephalopathy (HIE) | Phase 2                           | In a preclinical aGvHD model, Pegtarazimod significantly reduced serum MPO levels by approximately 50%.[3] The ongoing AURORA trial is evaluating its efficacy in steroid-refractory aGvHD.[6][7][8] |
| AZD4831                     | Heart Failure                                                                               | Phase 2                           | The SATELLITE trial showed a >50% reduction in MPO activity from baseline. [4]                                                                                                                       |
| Verdiperstat                | Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS)                          | Phase 3 (MSA),<br>Phase 2/3 (ALS) | The Phase 3 M-STAR trial in MSA did not meet its primary endpoint.[9]                                                                                                                                |

# **Signaling Pathways**

The following diagrams illustrate the key signaling pathways relevant to MPO inhibition.













#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ReAlta Life Sciences Announces Presentation of RLS-0071 (pegtarazimod) Data in aGVHD at American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. AZD4831 for Heart Failure · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Measuring Myeloperoxidase Activity in Biological Samples PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. realtalifesciences.com [realtalifesciences.com]
- 9. alzforum.org [alzforum.org]







 To cite this document: BenchChem. [Head-to-Head Comparison of Pegtarazimod with Other MPO Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573095#head-to-head-comparison-of-pegtarazimod-with-other-mpo-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com